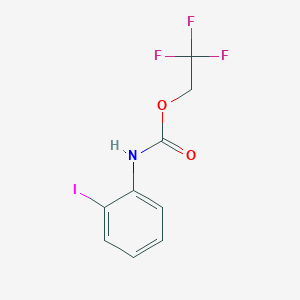
2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol This compound is characterized by the presence of trifluoroethyl and iodophenyl groups, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate typically involves the reaction of 2-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired carbamate . The reaction can be represented as follows:
2-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azides, cyanides).
Oxidation: Iodine-containing oxidized products.
Reduction: Reduced forms of the compound, potentially altering the trifluoroethyl group.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-xylyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is unique due to the presence of both trifluoroethyl and iodophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for halogen bonding, which are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C9H7F3INO2 |
|---|---|
Peso molecular |
345.06 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-4-2-1-3-6(7)13/h1-4H,5H2,(H,14,15) |
Clave InChI |
RWMJELCKBGHWMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


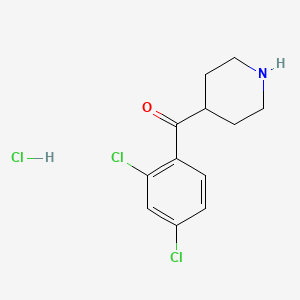
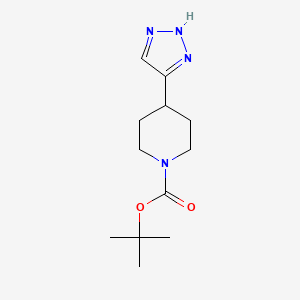
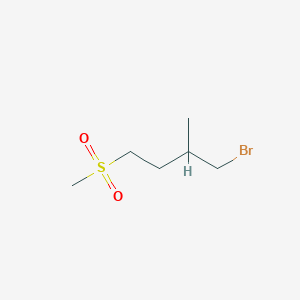
![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)


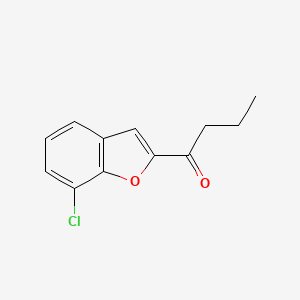

![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
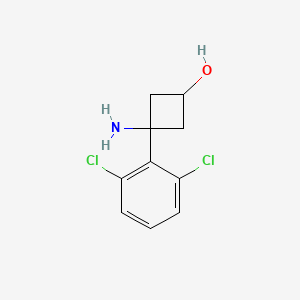
![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
